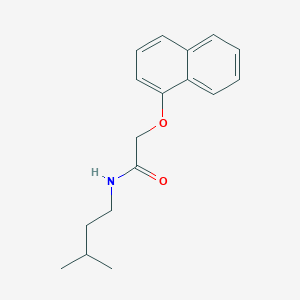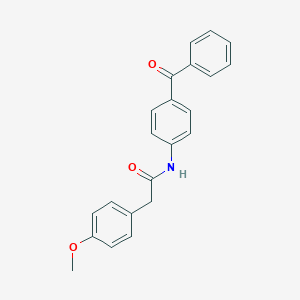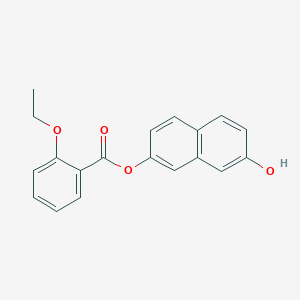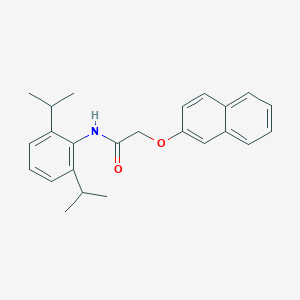
5-Hydroxy-1-naphthyl 4-tert-butylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-1-naphthyl 4-tert-butylbenzoate, also known as HNB, is a small molecule that has gained increasing attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate varies depending on its application. In medicine, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has been shown to inhibit the expression of pro-inflammatory cytokines and activate antioxidant enzymes, which contribute to its anti-inflammatory and antioxidant activities. In cancer cells, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has been shown to induce apoptosis and inhibit cell proliferation by targeting multiple signaling pathways. In biology, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate acts as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation.
Biochemical and Physiological Effects
5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has been shown to have various biochemical and physiological effects, including reducing inflammation, scavenging reactive oxygen species, inducing apoptosis, and inhibiting cell proliferation. In addition, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has been shown to have low toxicity and high biocompatibility, making it a promising candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has several advantages for lab experiments, including its high stability, solubility, and fluorescence intensity. However, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate also has some limitations, such as its relatively high cost and limited availability. In addition, the synthesis of 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate requires specialized equipment and expertise, which may limit its accessibility to researchers.
Zukünftige Richtungen
There are several future directions for 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate research, including the development of new synthesis methods to improve the yield and reduce the cost of 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate, the exploration of its potential applications in other fields such as environmental science and energy storage, and the investigation of its mechanism of action at the molecular level. In addition, the development of 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate-based materials and devices for biomedical and technological applications is an exciting area of research that has great potential for future advancements.
Conclusion
In conclusion, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate is a small molecule that has shown great potential for various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research on 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate is needed to fully explore its potential and advance our understanding of its properties and applications.
Synthesemethoden
The synthesis of 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate involves the reaction between 5-hydroxy-1-naphthoic acid and 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of steps. The yield of 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has been extensively studied for its potential applications in various fields, including medicine, biology, and materials science. In medicine, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In biology, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has been used as a fluorescent probe for imaging cellular structures and detecting biomolecules. In materials science, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has been incorporated into polymers to enhance their mechanical and thermal properties.
Eigenschaften
Molekularformel |
C21H20O3 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
(5-hydroxynaphthalen-1-yl) 4-tert-butylbenzoate |
InChI |
InChI=1S/C21H20O3/c1-21(2,3)15-12-10-14(11-13-15)20(23)24-19-9-5-6-16-17(19)7-4-8-18(16)22/h4-13,22H,1-3H3 |
InChI-Schlüssel |
FOGCZBILDSZTOO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CC=C3O |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290528.png)
![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B290529.png)
![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290530.png)
![Methyl 2-hydroxy-5-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290535.png)
![N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290536.png)
![N-(2-ethoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290537.png)
![N-(2-chlorophenyl)-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290538.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290539.png)
![N-(2-ethoxyphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290540.png)